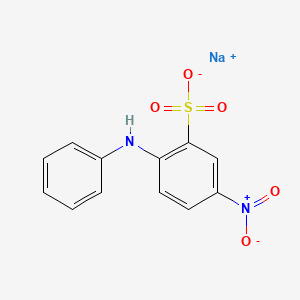

Sodium 2-anilino-5-nitrobenzenesulphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

3809-31-2 |

|---|---|

Molecular Formula |

C12H9N2NaO5S |

Molecular Weight |

316.27 g/mol |

IUPAC Name |

sodium;2-anilino-5-nitrobenzenesulfonate |

InChI |

InChI=1S/C12H10N2O5S.Na/c15-14(16)10-6-7-11(12(8-10)20(17,18)19)13-9-4-2-1-3-5-9;/h1-8,13H,(H,17,18,19);/q;+1/p-1 |

InChI Key |

OKXKVNPMOSWVPS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Mechanistic Investigations of Reactivity and Reaction Kinetics

Use as a Dye Intermediate

The primary documented industrial application of Sodium 2-anilino-5-nitrobenzenesulphonate is as a constituent in the manufacturing of dyes. Specifically, it is listed as a component of "Acid Brown 354" in the European Chemicals Agency (ECHA) registration dossier. europa.eu In this context, it likely functions as a key intermediate or a precursor that undergoes further chemical reactions, such as diazotization and coupling, to form the final complex dye molecule. The nitro and anilino groups are particularly important for the chromophoric and auxochromic properties of the resulting dyes.

Role in Chemistry

Role in Analytical Chemistry

There is a lack of specific studies detailing the use of Sodium 2-anilino-5-nitrobenzenesulphonate as an analytical reagent. However, compounds with similar functional groups, such as nitroaromatics and sulphonated anilines, are utilized in various analytical techniques. For instance, nitroaromatic compounds can be detected using methods like high-performance liquid chromatography (HPLC) with UV detection and gas chromatography (GC) with electron capture detection, owing to the electrochemical activity of the nitro group. cdc.gov Sulphonated compounds are often highly water-soluble, which can be advantageous in certain analytical applications. While not confirmed for this specific compound, its structure suggests potential, yet unexplored, applications in these areas.

Role in Supramolecular Chemistry and Self-Assembly

Currently, there is no direct scientific literature available that describes the formation of ordered nanostructures using this compound. However, the study of supramolecular chemistry often involves molecules with functional groups capable of non-covalent interactions, such as hydrogen bonding and ion pairing.

Advanced Materials Chemistry and Chemical Probe Development

Incorporation into Functional Polymers and Macromolecules

The functionalization of polymers to imbue them with specific properties is a cornerstone of modern materials science. This often involves incorporating smaller molecules as monomers, side-chains, or end-groups.

A comprehensive search of scientific and technical literature did not yield specific examples or research findings where Sodium 2-anilino-5-nitrobenzenesulphonate is utilized as a monomer in polymerization reactions. The molecular structure possesses functional groups that could theoretically engage in polymerization processes, but documented evidence of this application is not available in the reviewed sources.

While the modification of polymers by attaching functional molecules to the polymer backbone (side-chain functionalization) or at its termini (end-group functionalization) is a common strategy, specific studies detailing the use of this compound for this purpose could not be located in the available literature. Research on polymer functionalization is extensive, but it does not specifically mention this compound.

Development of Chemosensors and Molecular Switches

Chemosensors are molecules designed to signal the presence of specific chemical species or environmental changes through a detectable response, such as a change in color (chromogenic) or fluorescence (fluorogenic).

Despite the presence of a nitro group and an anilino moiety, which are common components in chromogenic and fluorogenic compounds, a search of the scientific literature did not uncover specific research detailing the chromogenic or fluorogenic responses of this compound to environmental stimuli such as pH, metal ions, or other analytes. Therefore, no specific data on its application as a chemosensor is available.

Photochromic compounds can reversibly change their chemical structure and color upon exposure to light. The investigation into the properties of this compound did not reveal any studies or data related to photochromic behavior or photoswitching mechanisms.

Precursor in Advanced Organic Synthesis

The utility of a chemical compound is often defined by its role as a starting material or intermediate for the construction of more complex molecules. A review of synthetic chemistry literature was conducted to identify the role of this compound as a precursor. The search did not yield specific, documented synthetic routes where this compound serves as a key precursor for the synthesis of advanced organic materials or complex target molecules. While related structures are used in various syntheses, for instance in the creation of certain heterocyclic compounds, the direct use of this specific sulphonate salt is not detailed in the reviewed literature.

Due to the absence of specific research data for each outlined section, the generation of interactive data tables with detailed research findings is not possible.

As a Chiral Auxiliary (if applicable)

Based on a thorough review of available scientific literature, there is no documented evidence to suggest that this compound is utilized as a chiral auxiliary in asymmetric synthesis. This application is therefore considered not applicable to this specific compound.

Intermediate for Complex Heterocyclic Scaffolds

The molecular architecture of this compound makes it a plausible intermediate for the synthesis of complex heterocyclic scaffolds, most notably phenothiazines. Phenothiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds that form the core of various dyes and pharmaceutically active molecules. nih.gov

The synthesis of phenothiazine (B1677639) derivatives often proceeds through the intramolecular cyclization of 2-aminodiphenyl sulfides, a reaction that can be facilitated by a Smiles rearrangement. While a direct synthetic route starting from this compound is not explicitly detailed in the surveyed literature, the general strategy for phenothiazine synthesis involves precursors with similar substitution patterns. For instance, the reaction of a 2-aminothiophenol (B119425) with a suitably activated nitrobenzene (B124822) derivative can lead to the formation of a diphenyl sulfide, which can then undergo cyclization.

Furthermore, the presence of the nitro group on the benzenesulfonate (B1194179) ring of this compound could be strategically important. The nitro group is a strong electron-withdrawing group, which can be reduced to an amino group. This transformation would yield a diamino derivative, a common precursor for various heterocyclic systems. Additionally, the sulfonic acid group could be targeted for removal or modification during a synthetic sequence.

The synthesis of novel phenothiazine derivatives is an active area of research, with applications in developing new anticancer agents and modulators of cholinesterase activity. nih.gov The synthesis often involves the reaction of acyl chlorides with phenothiazine precursors to generate a variety of carboxamides. nih.gov

Catalytic Applications or Ligand Design (if applicable)

The potential for this compound to be used in catalytic applications or as a ligand in metal-catalyzed reactions has been considered.

Role as a Ligand in Metal-Catalyzed Transformations

There is no information in the current scientific literature to indicate that this compound is employed as a ligand in metal-catalyzed transformations.

Organocatalytic Applications

Similarly, a review of the available literature does not provide any evidence of this compound being used in organocatalytic applications.

Computational Chemical Modeling and Predictive Studies

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a molecule, which is the collection of all possible three-dimensional shapes it can adopt. nih.gov For a flexible molecule like Sodium 2-anilino-5-nitrobenzenesulphonate, with its rotatable bonds between the two aromatic rings and the sulfonate group, MD simulations can elucidate the preferred conformations in different environments, such as in aqueous solution or when interacting with other molecules.

The simulation begins by defining an initial set of positions and velocities for all atoms in the system. The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. These forces are then used to calculate the acceleration of each atom, and the positions and velocities are updated for a small time step. mdpi.com This process is repeated for millions of steps, generating a trajectory that describes the molecule's motion. Analysis of this trajectory can identify the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates. For instance, MD simulations have been successfully used to model the self-assembly of complex nanostructures and to understand the conformational changes in biomolecules upon binding to a ligand. nih.govmdpi.com In the context of this compound, MD simulations could predict how the molecule folds and orients itself, which is crucial for understanding its interactions and properties.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties or biological activity. wikipedia.org These models are widely used in chemistry and toxicology to predict the properties of new or untested chemicals. wikipedia.orgmdpi.com For this compound, a nitroaromatic compound, QSAR models can be developed to predict various properties such as toxicity, solubility, and partition coefficient. mdpi.comnih.govescholarship.org

The development of a QSAR model involves several steps. First, a dataset of compounds with known properties is collected. Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.gov Examples of descriptors used in QSAR studies of nitroaromatic compounds include physicochemical properties like hydrophobicity and quantum chemical descriptors. mdpi.com

Once the descriptors are calculated, a mathematical equation is derived to relate the descriptors to the property of interest using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR). nih.gov The resulting model is then validated to ensure its predictive power. mdpi.comnih.gov A good QSAR model should be robust, have a high goodness-of-fit, and be able to accurately predict the properties of new compounds. nih.gov

| Descriptor Type | Examples | Relevance to this compound |

| Physicochemical | LogP (hydrophobicity), Molecular Weight, Number of rotatable bonds | These descriptors relate to the compound's solubility, transport, and ability to interact with biological membranes. researchgate.net |

| Topological | Kier-Hall valence connectivity indices | These describe the branching and connectivity of the molecule, influencing its shape and size. researchgate.net |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Mulliken charges | These descriptors provide insight into the electronic structure, reactivity, and polar nature of the molecule. The nitro group's strong electron-withdrawing character significantly influences these properties. researchgate.net |

| Substructure-based | Presence of specific functional groups (e.g., nitro group, sulfonate group) | The nitro and sulfonate groups are key to the reactivity and properties of this compound. mdpi.com |

This table presents examples of descriptor types that could be used in QSAR modeling for this compound, based on general QSAR principles and studies on related compounds.

Reaction Pathway Exploration using Computational Methods

Computational methods are invaluable for exploring the potential reaction pathways for the synthesis or degradation of a chemical compound. For this compound, these methods can be used to investigate the mechanism of its formation, which likely involves a nucleophilic aromatic substitution (SNAᵣ) reaction. nih.govnih.gov

SNAᵣ reactions are a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov The presence of a strong electron-withdrawing group, such as the nitro group in this compound, activates the aromatic ring towards nucleophilic attack. nih.govnih.gov Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the energy profile of the reaction pathway. This involves locating the transition states and any intermediates, such as the Meisenheimer complex, which is a key intermediate in the classical two-step SNAᵣ mechanism. nih.govresearchgate.net

Recent computational and experimental work has shown that not all SNAᵣ reactions proceed through a stepwise mechanism; some can occur via a concerted pathway where bond formation and bond breaking happen simultaneously. nih.govnih.govrsc.org Computational analysis can distinguish between these mechanisms by examining the potential energy surface. nih.gov For the synthesis of this compound, computational studies could help to identify the most favorable reaction conditions and predict potential side products. acs.org Furthermore, these methods can be used to study the degradation pathways of the compound, providing insights into its environmental fate.

Prediction of Spectroscopic Signatures

Computational chemistry can accurately predict the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These predictions are extremely useful for identifying and characterizing compounds.

NMR Spectroscopy: The chemical shifts in an NMR spectrum are highly sensitive to the chemical environment of the nuclei. nih.gov Computational methods, particularly those based on DFT, can calculate the magnetic shielding of each nucleus in a molecule, which can then be converted into a predicted chemical shift. acdlabs.com Machine learning models are also increasingly being used to predict NMR spectra with high accuracy. nih.gov For this compound, predicting the ¹H and ¹³C NMR spectra would aid in its structural confirmation. The accuracy of these predictions can be enhanced by considering the dynamic nature of the molecule through a combination of molecular dynamics and quantum mechanical calculations. compchemhighlights.org

UV-Vis Spectroscopy: The absorption of UV-Vis light by a molecule corresponds to the excitation of an electron from a lower energy molecular orbital to a higher energy one. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. nih.govyoutube.com By calculating the energies of the electronic transitions and their corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. mdpi.com For this compound, the presence of the aniline (B41778) and nitro-substituted benzene (B151609) rings suggests that it will have characteristic absorptions in the UV-Vis region. TD-DFT calculations can predict the wavelengths of maximum absorption (λₘₐₓ) and help to understand the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net The predicted spectra can then be compared with experimental data for validation. Studies on structurally similar anilinonaphthalene sulfonates have shown that their fluorescence properties are highly sensitive to the polarity of their environment, a phenomenon that can also be investigated using computational methods. nih.gov

| Spectroscopic Technique | Computational Method | Predicted Properties | Relevance for this compound |

| NMR Spectroscopy | DFT, Machine Learning nih.govacdlabs.com | Chemical shifts (¹H, ¹³C), coupling constants | Structural elucidation and confirmation. |

| UV-Vis Spectroscopy | TD-DFT nih.govyoutube.com | Wavelength of maximum absorption (λₘₐₓ), oscillator strengths | Identification and characterization of electronic properties. |

| Infrared (IR) Spectroscopy | DFT | Vibrational frequencies and intensities | Identification of functional groups (e.g., -NO₂, -SO₃H, -NH-). |

This table summarizes the computational methods used to predict different spectroscopic signatures and their relevance for the characterization of this compound.

Machine Learning Approaches for Synthetic Route Prediction

The design of a synthetic route for a target molecule is a complex task that has traditionally relied on the experience and intuition of chemists. arxiv.org However, in recent years, machine learning and artificial intelligence (AI) have emerged as powerful tools to automate and optimize this process, a field known as computer-aided synthesis planning (CASP). acs.org

Modern retrosynthesis software utilizes machine learning models trained on vast databases of chemical reactions. arxiv.orgacs.org These models can be broadly categorized into template-based and template-free approaches. rsc.org Template-based methods use a set of predefined reaction rules, or templates, to identify possible synthetic disconnections in the target molecule. rsc.org Template-free models, on the other hand, learn the underlying patterns of chemical reactivity directly from the reaction data and can propose novel transformations. arxiv.org

Future Research Directions and Unexplored Avenues

Integration into Bio-orthogonal Chemistry (focusing on chemical transformations, not biological effects)

Bio-orthogonal chemistry involves reactions that can occur in complex environments without interfering with native processes. wikipedia.org The unique electronic properties of Sodium 2-anilino-5-nitrobenzenesulphonate make it an intriguing candidate for this field.

Nitro Group as a Latent Aldehyde: The nitro group can be reduced under specific, biologically compatible conditions to a nitroso or hydroxylamine (B1172632) group, which can then participate in bio-orthogonal ligation reactions. Future research could explore the selective reduction of the nitro group on the anilino-benzenesulphonate scaffold to unmask a reactive handle for subsequent chemical transformations. This approach could parallel the logic of using nitrones in strain-promoted cycloadditions. nih.govacs.orgresearchgate.net

Scaffold for Novel Probes: The compound could serve as a core structure for developing new classes of bio-orthogonal probes. The anilino and sulphonate groups can be further functionalized to tune solubility, reactivity, and to attach other molecules of interest. The development of new ligation strategies that are orthogonal to existing methods is a constant goal in the field. researchgate.netnih.gov Research could focus on developing a unique reaction partner that specifically targets a functional group on this scaffold.

Applications in Green Chemistry and Sustainable Synthesis

Green chemistry prioritizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Sustainable Synthesis Routes: Future work should focus on developing greener synthetic pathways to this compound itself. This could involve using catalyst-free methods, such as high-frequency ultrasound-induced reactions in water, which have been shown to be effective for modifying aniline (B41778) derivatives. rsc.org Another avenue is the use of methanol (B129727) as a green methylation reagent for anilines, suggesting that greener alkylating agents could be explored for similar scaffolds. acs.orgresearchgate.net A comparison of traditional versus potential green synthesis routes is conceptualized below.

| Synthesis Step | Traditional Method | Potential Green Alternative |

| Nitration | Mixed acid (H₂SO₄/HNO₃) | Solid acid catalysts, milder nitrating agents |

| Sulfonation | Oleum or concentrated H₂SO₄ | SO₃ complexes, solvent-free methods |

| Amination | Metal-catalyzed cross-coupling | Chemoenzymatic processes, borrowing hydrogen catalysis |

| Solvent | Volatile organic compounds | Water, supercritical fluids, ionic liquids |

Catalyst Development: The compound's structure, featuring both electron-donating (anilino) and electron-withdrawing (nitro, sulphonate) groups, makes it an interesting ligand for catalysis. Research could explore its use in creating novel, water-soluble organometallic catalysts for reactions such as cross-coupling or oxidation, potentially leveraging functionalized polymers for support. researchgate.netacs.org

Exploration of Novel Supramolecular Architectures

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The functional groups on this compound are primed to participate in non-covalent interactions that drive self-assembly.

Hydrogen Bonding and π-π Stacking: The anilino group (N-H donor) and the nitro and sulphonate groups (O acceptors) are ideal for forming robust hydrogen bond networks. Furthermore, the two aromatic rings can engage in π-π stacking interactions. Studies on related nitroaniline structures have demonstrated the critical interplay of these forces in directing crystal packing. nih.gov Future research could investigate how pH and counter-ions influence the self-assembly of this compound into higher-order structures like sheets, tubes, or vesicles.

Host-Guest Chemistry: The electron-rich anilino ring and the electron-poor nitro-substituted ring create a molecule with a significant dipole and potential for acting as a host for specific guest molecules. Its water solubility, conferred by the sodium sulphonate group, makes it particularly suitable for studies in aqueous media, similar to the well-studied p-sulfonatocalix[n]arenes which also feature aromatic cavities and sulfonate groups. nih.gov

Development of Advanced Analytical Methods Utilizing the Compound

The chromophoric nature of the compound suggests its utility in the development of new analytical techniques.

Colorimetric and Fluorometric Sensors: The nitroaniline moiety is a known chromophore used in various assays. sigmaaldrich.com The electronic communication between the anilino donor and the nitro acceptor can lead to distinct colorimetric responses upon binding to analytes. Research could focus on designing sensors where the binding of a target ion or molecule to the anilino or sulphonate group perturbs the intramolecular charge transfer, leading to a visible color change. This principle is used in sensors for other nitroaromatic compounds. nih.govacs.org Similarly, fluorescent sensors based on nitroaniline scaffolds have been developed, suggesting this compound could be a platform for new sensing systems. researchgate.netrsc.org

Electrochemical Sensing: Nitroaromatic compounds are electrochemically active and can be readily detected using voltammetric techniques. rsc.orgacs.org The reduction of the nitro group provides a clear analytical signal. Future studies could explore the use of this compound as a target analyte for developing novel electrode materials or as a modifying agent on an electrode surface to facilitate the detection of other substances. acs.orgresearchgate.net The inherent solubility and charge of the molecule could offer advantages in fabricating sensor layers via electrostatic assembly.

High-Throughput Screening for New Chemical Reactivity

High-throughput screening (HTS) allows for the rapid testing of a large number of chemical variables to discover new reactions or optimize existing ones. unchainedlabs.com

Reaction Discovery: this compound can be included as a substrate in broad HTS campaigns to discover novel chemical transformations. The interplay of its three distinct functional groups could lead to unexpected reactivity under specific catalytic conditions. For example, HTS could screen for conditions that enable selective functionalization of one of the aromatic rings or novel reactions involving the anilino-nitro combination. HTS is increasingly used to explore reaction space for complex substrates. acs.org

Optimization of Known Transformations: For any potential reaction involving this compound, such as its synthesis or its use as a catalyst, HTS can be employed to rapidly optimize conditions (e.g., catalyst, solvent, temperature, base). This approach accelerates the development process, making the exploration of its chemistry more efficient. nih.gov For instance, screening a library of ligands and metal precursors could rapidly identify an optimal catalyst for a cross-coupling reaction at the anilino nitrogen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.